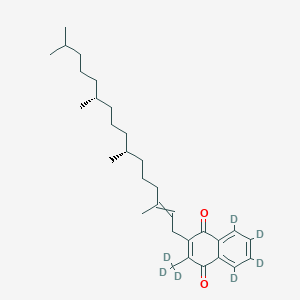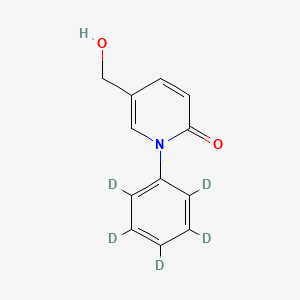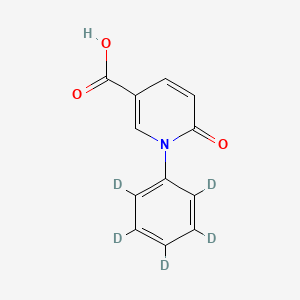
15,18-Dihydroxyabieta-8,11,13-trien-7-on
Übersicht
Beschreibung
(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one is a natural product found in Abies spectabilis, Larix kaempferi, and Pinus yunnanensis with data available.
Wissenschaftliche Forschungsanwendungen
Quelle und Isolierung
Die Verbindung „15,18-Dihydroxyabieta-8,11,13-trien-7-on“ ist ein Diterpenoid, das aus den Knospen von Pinus banksiana Lamb isoliert wurde {svg_1}. Es war eine der 15 Verbindungen, die während der phytochemischen Untersuchung der Knospen dieser Pflanze isoliert wurden {svg_2}.
Zytotoxische Aktivität
Diese Verbindung hat eine moderate Zytotoxizität gegenüber einer menschlichen Lungenkarzinomzelllinie gezeigt {svg_3}. Dies deutet darauf hin, dass es möglicherweise in der Krebsforschung eingesetzt werden könnte, insbesondere bei der Untersuchung von Lungenkrebs.
Antibakterielle Aktivität
Die Verbindung wurde auf antibakterielle Aktivitäten getestet {svg_4}. Obwohl die spezifischen Ergebnisse nicht erwähnt werden, deutet dies auf einen möglichen Einsatz bei der Entwicklung neuer antibakterieller Wirkstoffe hin.
Pharmakologische Wirkungen
“this compound” ist bekannt für seine außergewöhnlichen pharmakologischen Wirkungen {svg_5}. Es wurde ausgiebig bei der Untersuchung von refraktären Neoplasmen eingesetzt {svg_6}.
Traditionelle Medizin
Die Pflanze, aus der diese Verbindung gewonnen wird, Pinus banksiana Lamb, wurde in der traditionellen Medizin verwendet {svg_7}. Das Gummi kann beim Kauen Erkältungen bekämpfen, die innere Rinde wurde als Breiumschlag zur Wundheilung verwendet und die Blätter wurden zur Reinigung verstopfter Lungen eingesetzt {svg_8}. Dies deutet darauf hin, dass die Verbindung möglicherweise ähnliche medizinische Eigenschaften besitzt.
Industrielle Anwendungen
Das Kieferöl und das Kiefernteer, die diese Verbindung möglicherweise enthalten, wurden zur Herstellung von Desinfektionsmitteln, Antiseptika und Insektiziden verwendet {svg_9}. Dies deutet auf mögliche industrielle Anwendungen für diese Verbindung hin.
Wirkmechanismus
Target of Action
15,18-Dihydroxyabieta-8,11,13-trien-7-one primarily targets cellular signaling pathways involved in carcinogenesis. This compound, isolated from the aerial parts of Abies recurvata, exhibits significant antineoplastic activity by selectively manipulating intricate cellular signaling cascades .
Mode of Action
The compound interacts with its targets by modulating key signaling molecules within cancer cells. This interaction disrupts the normal signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis. The specific molecular interactions and binding affinities are still under investigation, but the compound’s ability to interfere with these pathways is crucial for its antineoplastic effects .
Biochemical Pathways
15,18-Dihydroxyabieta-8,11,13-trien-7-one affects several biochemical pathways, including those involved in cell cycle regulation and apoptosis. By altering the activity of proteins and enzymes within these pathways, the compound can halt the progression of the cell cycle and trigger programmed cell death. This disruption of normal cellular functions is essential for its role in combating cancer .
Pharmacokinetics
The pharmacokinetics of 15,18-Dihydroxyabieta-8,11,13-trien-7-one involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, where it exerts its effects. Metabolism primarily occurs in the liver, where it is broken down into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility and stability in biological fluids .
Result of Action
At the molecular level, the action of 15,18-Dihydroxyabieta-8,11,13-trien-7-one results in the inhibition of cancer cell growth and the induction of apoptosis. This leads to a reduction in tumor size and the suppression of metastasis. At the cellular level, the compound’s effects include the disruption of cell cycle progression, DNA damage, and the activation of apoptotic pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 15,18-Dihydroxyabieta-8,11,13-trien-7-one. For instance, the compound may be more stable and effective in slightly acidic environments, which are often found in tumor tissues. Additionally, interactions with other drugs or compounds can either enhance or inhibit its activity, depending on the nature of the interaction .
Biochemische Analyse
Cellular Effects
Molecular Mechanism
Eigenschaften
IUPAC Name |
(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAMQWAMMWRLBC-YSIASYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)







